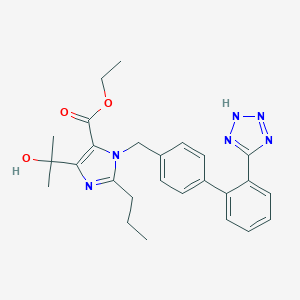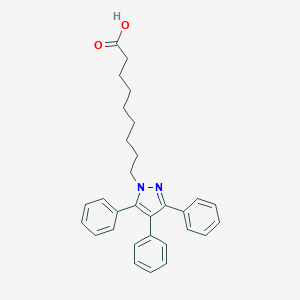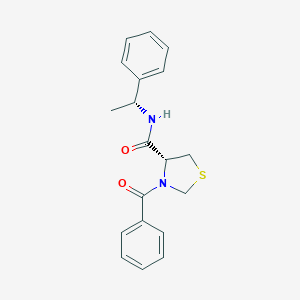
1-(2-Fluorophenyl)butane-1,3-dione
Descripción general
Descripción
1-(2-Fluorophenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Acid-Base Properties
- Tautomerism and Acid-Base Behavior: Research on azoderivatives of benzoylacetone, which are structurally related to 1-(2-Fluorophenyl)butane-1,3-dione, highlights their interesting tautomeric and acid-base properties. These compounds, including 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, exhibit tautomeric forms in solution and their properties shift with changes in solvent polarity (Mahmudov et al., 2011).
Applications in Material Science
Poly(vinyl) Chloride Membrane Electrodes
Another derivative, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, has been used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application demonstrates the potential of these compounds in the development of selective and sensitive sensors (Kopylovich et al., 2011).
Dye-Sensitized Solar Cells
Certain aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include derivatives similar to this compound, have been developed for use in dye-sensitized solar cells. These sensitizers exhibit high light absorption and are instrumental in improving solar cell efficiency (Islam et al., 2006).
Fluorescence Studies
- Dual Fluorescence Studies: Compounds like 2-(3-Fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, which share structural features with this compound, have been studied for their fluorescence behavior. Such studies are crucial in understanding the photophysical properties of these compounds (Valat et al., 2001).
Polymorphism and Structural Studies
Polymorphism in Bis-hydrazone Compounds
Research on bis-hydrazone compounds, related to this compound, reveals polymorphism, which is essential for understanding their crystal structures and applications in various fields (Dwivedi & Das, 2018).
Thermal Properties of Azoderivatives
Studies on the thermal properties of certain azoderivatives of β-diketones, similar to this compound, highlight their stability and phase transitions, important for material science applications (Mahmudov et al., 2011).
Safety and Hazards
Mecanismo De Acción
Mode of Action
As a dione compound, it may interact with various enzymes and receptors in the body, potentially altering their function .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
The molecular and cellular effects of 1-(2-Fluorophenyl)butane-1,3-dione’s action are currently unknown. Its effects would depend on its specific targets and mode of action, which require further investigation .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAATXOWVMCBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569490 | |
| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131513-64-9 | |
| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)




![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)








